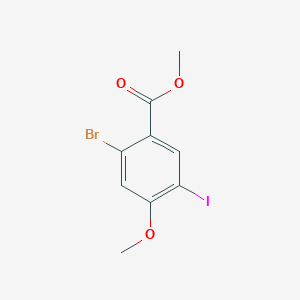

Methyl 2-Bromo-5-iodo-4-methoxybenzoate

CAS No.:

Cat. No.: VC16561342

Molecular Formula: C9H8BrIO3

Molecular Weight: 370.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8BrIO3 |

|---|---|

| Molecular Weight | 370.97 g/mol |

| IUPAC Name | methyl 2-bromo-5-iodo-4-methoxybenzoate |

| Standard InChI | InChI=1S/C9H8BrIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 |

| Standard InChI Key | ROYMHJBWWVVBGE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)Br)C(=O)OC)I |

Introduction

Structural Identification and Molecular Properties

Methyl 2-bromo-5-iodo-4-methoxybenzoate belongs to the class of substituted benzoic acid esters. Its molecular formula, C₉H₈BrIO₃, reflects the presence of bromine and iodine atoms at the 2- and 5-positions, respectively, alongside a methoxy group at the 4-position of the benzene ring . The compound’s exact mass is 369.870148 g/mol, and its LogP value of 4.16 indicates moderate lipophilicity, which influences its solubility and reactivity in organic media .

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 370.966 g/mol |

| Density | 2.0±0.1 g/cm³ |

| Boiling Point | 387.7±42.0 °C at 760 mmHg |

| Flash Point | 188.3±27.9 °C |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

| Index of Refraction | 1.605 |

These properties are critical for predicting its behavior in synthetic workflows, such as distillation or recrystallization .

Synthetic Routes and Optimization

The synthesis of methyl 2-bromo-5-iodo-4-methoxybenzoate typically involves sequential halogenation and esterification steps. A patent describing the preparation of structurally analogous compounds provides insights into viable methodologies:

-

Halogenation:

-

Starting from a methoxy-substituted benzoate precursor, bromination or iodination is achieved using halogenating agents (e.g., bromine or iodine) in dichloromethane at 10–40°C .

-

For example, bromination of 2-methoxy-4-acetylamino methyl benzoate with bromine (1.2 equiv) at 10–15°C yields brominated intermediates with >80% efficiency .

-

-

Condensation and Functionalization:

-

Halogenated intermediates undergo coupling reactions with nucleophiles (e.g., sodium ethanesulfinate) in dimethylformamide (DMF) using catalysts like cuprous chloride .

-

Subsequent deprotection steps (e.g., acid-catalyzed methanolysis) remove acetyl groups, yielding the final product with purity exceeding 99.5% .

-

This route emphasizes the importance of solvent choice (methylene chloride for halogenation, DMF for coupling) and catalyst selection (cuprous halides) in achieving high yields .

Chemical Reactivity and Applications

The bromine and iodine substituents render methyl 2-bromo-5-iodo-4-methoxybenzoate highly reactive in cross-coupling reactions, which are pivotal in medicinal chemistry:

-

Suzuki-Miyaura Coupling: The iodine atom acts as a superior leaving group compared to bromine, enabling selective aryl-aryl bond formation with boronic acids .

-

Buchwald-Hartwig Amination: The bromine substituent facilitates palladium-catalyzed amination, introducing nitrogen-containing moieties for drug candidate synthesis .

Stability Considerations

Industrial and Pharmaceutical Relevance

Methyl 2-bromo-5-iodo-4-methoxybenzoate serves as a precursor in synthesizing bioactive molecules, including:

-

Anticancer Agents: Structural analogs with ethylsulfonyl groups exhibit cytotoxic effects against colorectal cancer cells, reducing viability by >70% at 10 µM concentrations.

-

Antimicrobial Compounds: The electron-withdrawing effects of halogens enhance interactions with bacterial enzymes, as seen in derivatives tested against Staphylococcus aureus .

Commercial availability through suppliers like Apollo Scientific and Thermo Fisher Scientific underscores its importance in high-throughput screening and drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume